
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexylamine with glyoxal and ammonium acetate, which leads to the formation of the imidazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.
Substitution: The hexyl group or other substituents on the imidazole ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acids, while reduction can produce imidazoline derivatives. Substitution reactions can result in a variety of functionalized imidazoles with different alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1H-imidazol-2-amine: Lacks the hexyl group, which can affect its solubility and reactivity.
N-Methyl-4,5-dihydro-1H-imidazol-2-amine: Contains a methyl group instead of a hexyl group, leading to different chemical properties and applications.
N-Phenyl-4,5-dihydro-1H-imidazol-2-amine: The phenyl group provides different electronic and steric effects compared to the hexyl group.
Uniqueness
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the hexyl group, which can enhance its lipophilicity and ability to interact with hydrophobic environments. This property can be advantageous in applications where increased membrane permeability or interaction with lipid-based systems is desired.
Eigenschaften
CAS-Nummer |
74399-98-7 |
|---|---|
Molekularformel |
C9H19N3 |
Molekulargewicht |
169.27 g/mol |
IUPAC-Name |
N-hexyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H19N3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h2-8H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
CTJHJWVMGMLAIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


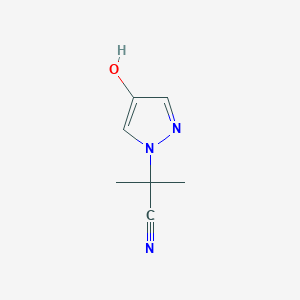
![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)


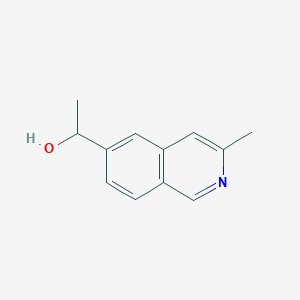
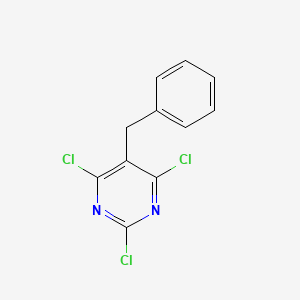
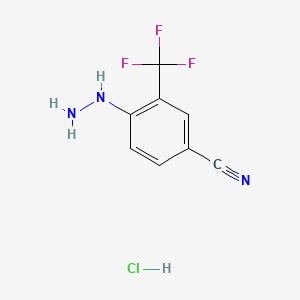
![5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)
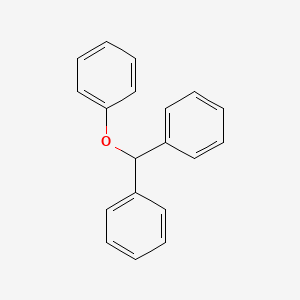
![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)

![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)
